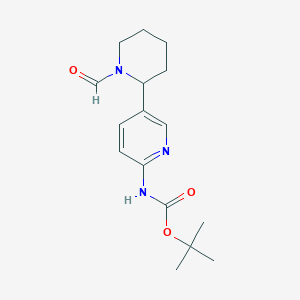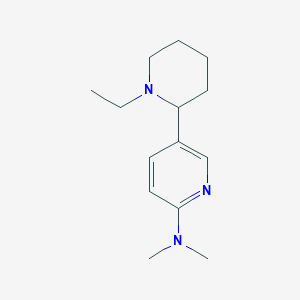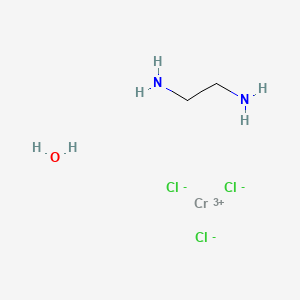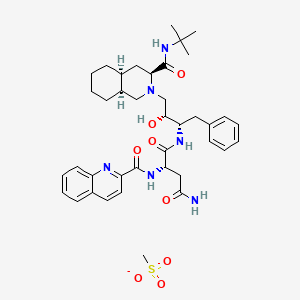![molecular formula C23H25NO4 B11819987 2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)
2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC). The use of protective groups and selective deprotection steps ensures the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protective group, allowing selective reactions to occur at other functional sites. The compound can interact with enzymes and proteins, influencing their activity and function. The pathways involved may include covalent bonding with active sites or non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-sarcosine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-glycine
- (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methyl acetate
Uniqueness
2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid is unique due to its specific structural configuration, which includes a cyclopentyl ring and an acetic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in peptide synthesis and biochemical research .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid |
InChI |
InChI=1S/C23H25NO4/c1-24(23(14-21(25)26)12-6-7-13-23)22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,6-7,12-15H2,1H3,(H,25,26) |
InChI Key |
CKSUNAWMNOXHCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCCC4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)


![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)

![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)

![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)


![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
